
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of cyano groups at positions 4 and 5 of the pyrazole ring, a methyl group at position 1, and a 2,2-dimethylpropanamide moiety attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of Cyano Groups: The cyano groups can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as cyanogen bromide or sodium cyanide.
Attachment of the 2,2-Dimethylpropanamide Moiety: The final step involves the acylation of the pyrazole ring with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The cyano groups and the pyrazole ring play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dicyano-1H-pyrazol-3-yl)methanimidate
- 4,5-dicyano-1-methylpyrazole
- 2,2-dimethylpropanamide derivatives
Uniqueness
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54385-57-8 |
|---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13N5O/c1-11(2,3)10(17)14-9-7(5-12)8(6-13)16(4)15-9/h1-4H3,(H,14,15,17) |
InChI Key |
DRPMSHYNJFAMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN(C(=C1C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


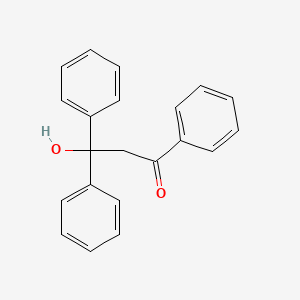
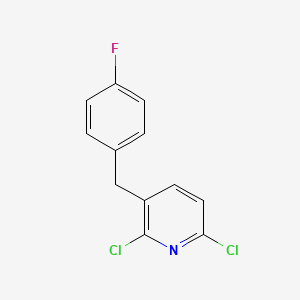
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
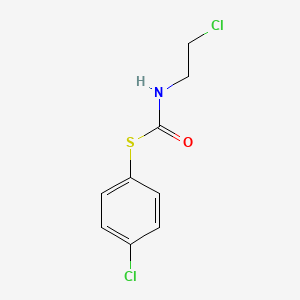
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
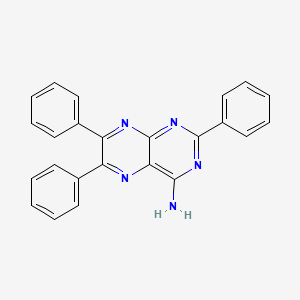
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)

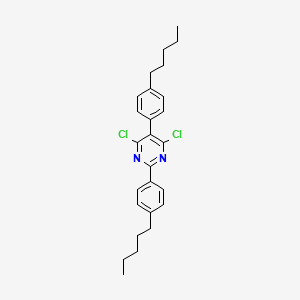
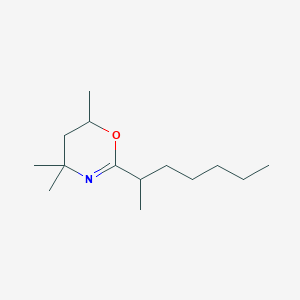
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
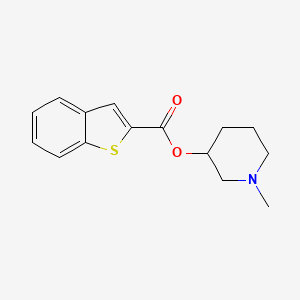

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
